(S)-2-(Piperidin-2-yl)isonicotinic acid
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Overview
Description
(S)-2-(Piperidin-2-yl)isonicotinic acid is a chiral compound that features a piperidine ring attached to an isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Piperidin-2-yl)isonicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinic acid and a suitable piperidine derivative.
Reaction Conditions: The reaction is often carried out under controlled temperature and pH conditions to ensure the desired stereochemistry is achieved.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction parameters.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Piperidin-2-yl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Conditions: Substitution reactions often require catalysts such as palladium or nickel.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
(S)-2-(Piperidin-2-yl)isonicotinic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules.
Biological Studies: Researchers use it to study its effects on biological systems and its potential therapeutic benefits.
Industrial Applications: It is employed in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (S)-2-(Piperidin-2-yl)isonicotinic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, leading to its observed biological activity.
Comparison with Similar Compounds
Similar Compounds
®-2-(Piperidin-2-yl)isonicotinic acid: The enantiomer of the compound with different stereochemistry.
2-(Piperidin-2-yl)nicotinic acid: A similar compound with a different position of the carboxylic acid group.
2-(Piperidin-2-yl)pyridine: A related compound lacking the carboxylic acid group.
Uniqueness
(S)-2-(Piperidin-2-yl)isonicotinic acid is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer and other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and research.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-[(2S)-piperidin-2-yl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)8-4-6-13-10(7-8)9-3-1-2-5-12-9/h4,6-7,9,12H,1-3,5H2,(H,14,15)/t9-/m0/s1 |
InChI Key |
HPNASEMLAARCIE-VIFPVBQESA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=NC=CC(=C2)C(=O)O |
Canonical SMILES |
C1CCNC(C1)C2=NC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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